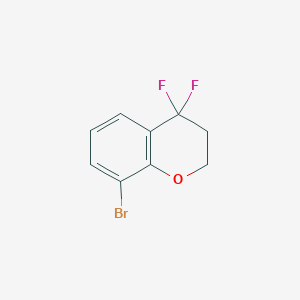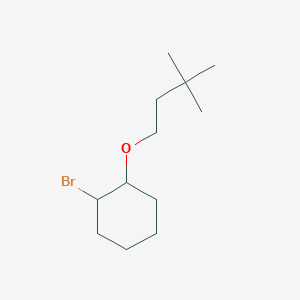![molecular formula C19H19F6IO3 B13480830 Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13480830.png)
Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate is a complex organic compound with the molecular formula C19H19F6IO3 and a molecular weight of 536.2 g/mol. This compound is characterized by the presence of trifluoromethyl groups, an iodomethyl group, and an oxabicyclo structure, making it a unique and interesting molecule for various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[3,5-bis(trifluoromethyl)phenyl]-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps in the synthesis include:
Formation of the oxabicyclo structure: This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile.
Introduction of the iodomethyl group: This step involves the iodination of a methyl group using reagents such as iodine and a suitable oxidizing agent.
Attachment of the trifluoromethyl groups: This can be done using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Diels-Alder reaction and the iodination step, as well as the use of more efficient trifluoromethylation reagents.
化学反应分析
Types of Reactions
Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the iodomethyl group to a methyl group can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products with new functional groups replacing the iodomethyl group.
Oxidation Reactions: Products with additional oxygen-containing functional groups.
Reduction Reactions: Products with the iodomethyl group reduced to a methyl group.
科学研究应用
Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly those containing trifluoromethyl groups, which are important in medicinal chemistry.
Biology: Potential use as a probe for studying biological systems due to its unique structure and reactivity.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient, particularly in the development of drugs targeting specific molecular pathways.
Industry: Used in the development of new materials with unique properties, such as high thermal stability or resistance to chemical degradation.
作用机制
The mechanism of action of ethyl 3-[3,5-bis(trifluoromethyl)phenyl]-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl groups can enhance binding affinity and selectivity, while the iodomethyl group can participate in covalent bonding with target molecules.
相似化合物的比较
Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate can be compared with other compounds containing similar functional groups or structural motifs:
Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]-2-oxabicyclo[2.2.2]octane-4-carboxylate: Lacks the iodomethyl group, which may result in different reactivity and applications.
3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole derivatives: These compounds also contain trifluoromethyl groups and have been studied for their antimicrobial properties.
Iodomethyl-substituted bicyclic compounds: These compounds share the iodomethyl group and may have similar reactivity in substitution reactions.
The unique combination of trifluoromethyl and iodomethyl groups in this compound makes it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C19H19F6IO3 |
|---|---|
分子量 |
536.2 g/mol |
IUPAC 名称 |
ethyl 3-[3,5-bis(trifluoromethyl)phenyl]-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate |
InChI |
InChI=1S/C19H19F6IO3/c1-2-28-15(27)17-5-3-16(10-26,4-6-17)29-14(17)11-7-12(18(20,21)22)9-13(8-11)19(23,24)25/h7-9,14H,2-6,10H2,1H3 |
InChI 键 |
NIEVRUZXKYVXFH-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C12CCC(CC1)(OC2C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)CI |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Oxa-2-azabicyclo[3.2.1]octan-7-one hydrochloride](/img/structure/B13480752.png)

![methyl 2-[4-(aminomethyl)-3,4-dihydro-2H-1-benzopyran-4-yl]acetate hydrochloride](/img/structure/B13480761.png)




![6-[(1-methyl-1H-pyrazol-4-yl)amino]pyridazine-3-carboxylic acid](/img/structure/B13480798.png)


![1-{[(Tert-butoxy)carbonyl]amino}spiro[2.2]pentane-1-carboxylic acid](/img/structure/B13480811.png)

![3-Chloro-5-[(2,5-difluorophenyl)amino]pyridine-4-carbonitrile](/img/structure/B13480837.png)
![(2R)-N-methyl-2-({3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl}formamido)pentanamide](/img/structure/B13480840.png)
